molecular formula C20H23N3O3S B2816654 N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-39-3

N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2816654
CAS No.: 851718-39-3
M. Wt: 385.48
InChI Key: RPOPAFRJZIKTAQ-UHFFFAOYSA-N
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Description

“N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound that contains a pyrazole scaffold . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Interaction Studies and Solvent Effects

Research has examined the interactions of quinoxaline derivatives, including methanesulfonamide groups, in aqueous solutions, focusing on the effects of temperature and concentration. These studies provide insights into solute-solute and solute-solvent interactions, which are crucial for understanding the behavior of similar compounds in various environments (Raphael, Bahadur, & Ebenso, 2015).

Catalysis and Synthesis

Methanesulfonamide groups have been explored for their roles in catalysis and synthesis. For example, the synthesis of 1-acetyl pyrazoles and their spectral correlations demonstrates the utility of methanesulfonamide derivatives in creating novel compounds with potential applications in material science and medicinal chemistry (Thirunarayanan & Sekar, 2014).

Structural Characterization

The structural study of nimesulide triazole derivatives, including methanesulfonamide groups, highlights the importance of substitution on supramolecular assembly. These studies contribute to the understanding of molecular geometry, intermolecular interactions, and the impact of structural modifications on the properties of compounds (Dey et al., 2015).

Inhibition Properties

Methanesulfonamide derivatives have been investigated for their inhibition properties. For instance, their roles in cyclooxygenase-2 (COX-2) inhibition highlight the potential of such compounds in therapeutic applications, emphasizing the relevance of the methanesulfonamide group in enhancing biological activity (Singh et al., 2004).

Corrosion Inhibition

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been studied for their adsorption characteristics and inhibition of mild steel corrosion. These compounds exhibit mixed-type inhibition properties, demonstrating the applicability of methanesulfonamide derivatives in corrosion protection (Olasunkanmi, Obot, & Ebenso, 2016).

Future Directions

The future directions for “N-(4-(1-isobutyryl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields . As with all research, ongoing studies and advancements in technology will likely provide more insights into these compounds.

Properties

IUPAC Name

N-[4-[2-(2-methylpropanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14(2)20(24)23-19(16-7-5-4-6-8-16)13-18(21-23)15-9-11-17(12-10-15)22-27(3,25)26/h4-12,14,19,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOPAFRJZIKTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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